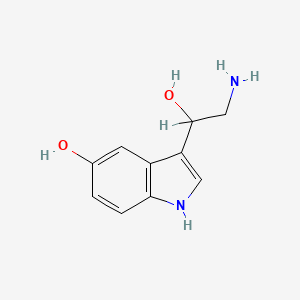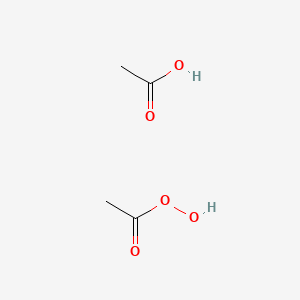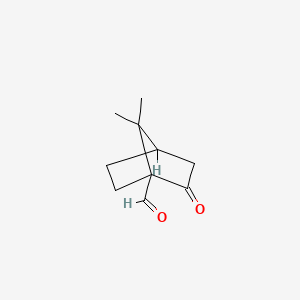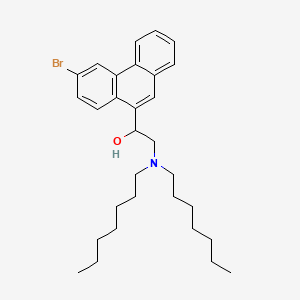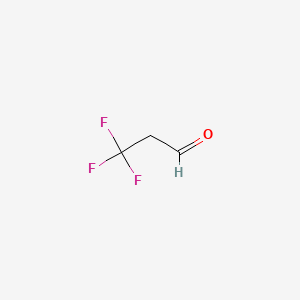
3,3,3-トリフルオロプロパナール
概要
説明
3,3,3-Trifluoropropanal is a chemical compound with the molecular formula C3H3F3O. It is an aldehyde that is widely used in scientific research applications due to its unique properties.
科学的研究の応用
有機合成
3,3,3-トリフルオロプロパナール: は有機合成における重要な中間体です。 特に、複雑な化学反応中にアルデヒド基を保護するために重要なジアルキルアセタールの合成に役立ちます . 3,3,3-トリフルオロプロペンからPd/C触媒を用いてこれらのアセタールを原子経済的に合成することは注目すべき用途であり、機能性CF3含有化合物を調製するための新規かつ効率的な方法を提供します .
製薬業界
製薬分野では、3,3,3-トリフルオロプロパナールは様々な医薬品の合成における中間体として役立ちます。 医薬品分子への組み込みにより、トリフルオロメチル基のユニークな特性により、代謝安定性が向上し、生物膜への透過能力が向上する可能性があります .
農薬分野
この化合物は農薬業界では、農薬や肥料の開発に役立ちます。 ナノマテリアルとナノテクノロジーは、3,3,3-トリフルオロプロパナール誘導体を利用して、農薬をより効率的に供給し、生物学的利用能を高め、環境への影響を軽減することを目指しています .
染料分野
染料分野では、3,3,3-トリフルオロプロパナールは複雑な染料分子の合成のためのビルディングブロックとして使用されます。 その独自の化学的特性は、安定性と堅牢性が向上した染料の創出に貢献する可能性があります .
工業的用途
産業的には、3,3,3-トリフルオロプロパナールは様々なフッ素化化合物の製造に使用されており、冷媒、消火剤、ポリマーなど幅広い用途で使用されています .
学術研究
学術研究では、3,3,3-トリフルオロプロパナール誘導体の熱的特性と分解機構が頻繁に調査されています。 これらの研究は、様々な条件下での化合物の挙動とその新たな技術における潜在的な用途について、より深い理解に貢献します .
Safety and Hazards
3,3,3-Trifluoropropanal is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with care to avoid breathing dust, fume, gas, mist, vapors, or spray . Personal protective equipment should be used and hands should be washed thoroughly after handling . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3,3,3-trifluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIEQASUFFADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073189 | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-40-2 | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionaldehyde, 3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,3,3-Trifluoropropanal in synthetic chemistry?
A1: 3,3,3-Trifluoropropanal serves as a valuable building block for synthesizing various fluorinated compounds. [] Its reactivity as an aldehyde enables it to participate in a range of carbon-carbon bond-forming reactions. [, ] One notable application is the synthesis of 3,3,3-Trifluoropropanal dialkyl acetals, achieved through a palladium/carbon-catalyzed acetalization reaction with 3,3,3-trifluoropropene. [, ] This atom-economical approach offers an efficient route to these valuable fluorinated building blocks.
Q2: Can you describe a specific synthetic route for producing 3,3,3-Trifluoropropanal?
A2: One method involves the DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate at -78°C to produce an aluminum acetal intermediate. [, ] Allowing this intermediate to warm to 0°C induces decomposition, yielding 3,3,3-Trifluoropropanal. This aldehyde can then be directly used in subsequent reactions without isolation. [, ]
Q3: Are there any alternative methods for synthesizing 3,3,3-Trifluoropropanal?
A3: Yes, another approach involves the reaction of 1,1,1-trifluorotrichloroethane with N,N-dimethylformamide and zinc powder. [] This reaction produces 2,2-dichloro-3- dimethylamino-1,1,1-trifluoro-3-trimethylsilyloxypropane. Subsequent treatment with concentrated sulfuric acid yields 3,3,3-Trifluoropropanal. [] This method provides a purity exceeding 95% with a yield of approximately 53.3% after distillation. []
Q4: How has 3,3,3-Trifluoropropanal been structurally characterized?
A4: The structure of 3,3,3-Trifluoropropanal has been confirmed using various spectroscopic techniques. These include 1H NMR, IR spectroscopy, and GC-MS. [] Additionally, ab initio calculations have been employed to determine its vibrational frequencies, potential functions of internal rotations, and predict its vibrational infrared and Raman spectra. []
Q5: What is known about the thermal decomposition of molecules similar to 3,3,3-Trifluoropropanal?
A5: Studies on 2,3-epoxy-1,1,1-trifluoropropane, a structurally related epoxide, reveal that it undergoes unimolecular decomposition at high temperatures (677–741 K). [] The primary products of this decomposition are 1,1,1-trifluoropropanone and 3,3,3-trifluoropropanal. [] Interestingly, replacing a methyl group with a trifluoromethyl group on the oxirane ring appears to strengthen the adjacent C—O bond while having minimal impact on the opposing C—O bond. []
Q6: Is there any information on the photolysis of 3,3,3-Trifluoropropanal?
A6: Research has investigated the photolysis of 3,3,3-Trifluoropropanal at 248 nm using cavity ring-down spectroscopy (CRDS). [] This study, conducted alongside investigations on acroleine photolysis, aimed to determine the quantum yields of these processes. [] While specific data on 3,3,3-Trifluoropropanal's photolysis products and quantum yields wasn't detailed in the provided abstracts, the research highlights the importance of understanding the atmospheric degradation pathways of fluorinated aldehydes like 3,3,3-Trifluoropropanal, which can originate from the breakdown of hydrofluorocarbons (HFCs). []
Q7: Are there any established methods for synthesizing 3,3,3-trifluoropropanoic acid from 3,3,3-Trifluoropropanal?
A7: Yes, a convenient method utilizes 3,3,3-Trifluoropropanal dimethyl acetal as a starting material. [, ] Hydrolytic oxidation of this acetal provides a route to 3,3,3-trifluoropropanoic acid. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)
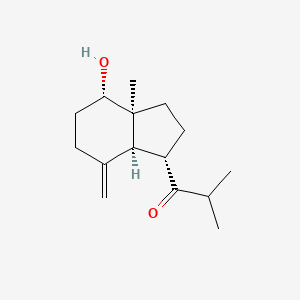
![N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide](/img/structure/B1220854.png)
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

